![molecular formula C25H24N6O3 B2606863 2-(6-chloro-2-oxo-2H-chromen-3-yl)-1H-benzimidazole-6-carboxylic acid CAS No. 1185176-92-4](/img/structure/B2606863.png)
2-(6-chloro-2-oxo-2H-chromen-3-yl)-1H-benzimidazole-6-carboxylic acid
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Description
The compound “2-(6-chloro-2-oxo-2H-chromen-3-yl)-1H-benzimidazole-6-carboxylic acid” is a complex organic molecule with the molecular formula C17H10ClNO5 . It has an average mass of 343.718 Da and a monoisotopic mass of 343.024750 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a benzimidazole ring, a chromen ring, and a carboxylic acid group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but these details are not available in the search results.Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 688.2±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.3 mmHg at 25°C . It has 7 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds . Its ACD/LogP value is 1.11, indicating its relative hydrophobicity .Scientific Research Applications
- CHEMBL4589407 has shown promise as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistically, it may interfere with key cellular pathways involved in cancer progression .
- Inflammation plays a crucial role in various diseases. Studies suggest that CHEMBL4589407 possesses anti-inflammatory properties by modulating specific inflammatory pathways. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
- Researchers have investigated CHEMBL4589407’s antiviral activity against certain viruses. It may inhibit viral replication or entry, making it a potential candidate for antiviral drug development. Further studies are needed to explore its efficacy against specific viruses .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. CHEMBL4589407 has been studied for its neuroprotective effects, including reducing oxidative stress and promoting neuronal survival. These findings hold promise for future therapeutic strategies .
- Some research suggests that CHEMBL4589407 may impact cardiovascular health. It could influence blood vessel function, platelet aggregation, or lipid metabolism. Investigations are ongoing to understand its potential benefits in cardiovascular diseases .
- Beyond its biological applications, CHEMBL4589407 has been used in chemical education. Virtual experiments, interactive simulation software, and remote experiments based on this compound have enhanced students’ learning experiences. These modern teaching methods stimulate interest, improve learning outcomes, and foster innovative thinking in chemistry education .
Anticancer Activity
Anti-inflammatory Properties
Antiviral Potential
Neuroprotective Effects
Cardiovascular Applications
Chemical Education and Virtual Experiments
properties
IUPAC Name |
2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3/c1-15-9-8-10-16(2)20(15)26-19(32)14-30-25(34)31-21-18(17-11-6-5-7-12-17)13-28(3)22(21)23(33)29(4)24(31)27-30/h5-13H,14H2,1-4H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJMFUBBBWDPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C4=C(C(=O)N(C3=N2)C)N(C=C4C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-2-oxo-2H-chromen-3-yl)-1H-benzimidazole-6-carboxylic acid |
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